2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Description
2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family. It is an aromatic heterocyclic compound, containing a five-membered ring with two nitrogen atoms, one oxygen atom, and three carbon atoms. 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a colorless solid with a melting point of 158-160°C. It is insoluble in water, but soluble in most organic solvents.
Scientific Research Applications
Photoaffinity Probes Design
Field
Chemical Biology and Drug Discovery Research
Application Summary
The compound “3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine” is a Suzuki-Miyaura (S−M)-compatible building block tailored for the design of photoaffinity probes (PAPs) .
Method of Application
Photoaffinity labeling (PAL) is a method used in this field. It is of growing interest in chemical biology and drug discovery research for use in protein profiling, covalent inhibitors, protein-protein interactions and complexes, and target engagement, identification, or validation studies .
Results or Outcomes
Diazirines are desirable photoactivable groups for chemical probes; however, their installation is not always straightforward. In response, diazirine-tolerant S-M coupling conditions were developed using 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine and shown to be efficient and scalable with minimal perturbation of the diazirine .
Trifluoromethylation
Field
Pharmaceuticals, Agrochemicals, and Materials
Application Summary
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Method of Application
This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
Crosslinkers
Application Summary
The compound “3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine” is a crosslinker .
Method of Application
Crosslinkers are used in chemical biology and drug discovery research for use in protein profiling, covalent inhibitors, protein-protein interactions and complexes, and target engagement, identification, or validation studies .
Results or Outcomes
Diazirine-tolerant S-M coupling conditions were developed using 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine and shown to be efficient and scalable with minimal perturbation of the diazirine .
Trifluoromethyl Carbinol
Application Summary
The compound “1-(4-Bromophenyl)-2,2,2-trifluoroethanol” is also known as "(4-Bromophenyl) trifluoromethyl carbinol" .
Method of Application
The specific method of application for this compound is not provided in the source .
properties
IUPAC Name |
2-(4-bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-6-3-1-5(2-4-6)7-14-15-8(16-7)9(11,12)13/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKZOLOGDRSKHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30582142 |
Source
|
Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
CAS RN |
918476-23-0 |
Source
|
Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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